Acid Strength Differential: Carbonic Acid vs. Superacid Generation and Its Impact on Dark Erosion and Substrate Compatibility
Upon photolysis, triphenylsulfanium hydrogen carbonate generates carbonic acid (H₂CO₃) with a pKa₁ of approximately 6.4, whereas conventional TPS-triflate generates triflic acid (CF₃SO₃H) with an estimated pKa of -14 [1]. This ~20 pKa unit difference represents a factor of approximately 10²⁰ in acid dissociation strength. In chemically amplified resist formulations, the weaker photogenerated acid is expected to reduce undesired acid-catalyzed deprotection in unexposed regions (dark erosion), potentially improving line-edge roughness (LER) control . Additionally, the non-superacidic nature reduces the risk of substrate corrosion, which is particularly relevant for sensitive metal or oxide underlayers encountered in advanced semiconductor fabrication.
| Evidence Dimension | Generated acid strength (pKa) and corresponding dark erosion/corrosion potential |
|---|---|
| Target Compound Data | Photogenerates H₂CO₃; pKa₁ ≈ 6.4 |
| Comparator Or Baseline | Triphenylsulfonium triflate (TPS-tf) photogenerates CF₃SO₃H; pKa ≈ -14 |
| Quantified Difference | ΔpKa ≈ 20.4 units; ~10²⁰-fold difference in acid dissociation constant (Ka) |
| Conditions | Acid generation following 233 nm UV irradiation of the TPS cation; pKa values obtained from standard reference data |
Why This Matters
For procurement decisions, this pKa differential enables selection of a PAG that minimizes uncontrolled acid diffusion and substrate damage, which is critical for achieving high-fidelity lithographic patterns on chemically sensitive substrates.
- [1] Wikipedia contributors. (2025). Photoacid. In Wikipedia, The Free Encyclopedia. Retrieved from https://en.wikipedia.org/wiki/Photoacid View Source
